molecular formula C11H14N2O3S B8745500 N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide CAS No. 74124-93-9

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide

Cat. No. B8745500
CAS RN: 74124-93-9
M. Wt: 254.31 g/mol
InChI Key: RVPDXKXWYPPTAL-UHFFFAOYSA-N
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Patent
US04192888

Procedure details

1.75 g. of N-acetyl-2-indanamine (0.01 mole) was added to 20 g. of chlorosulfonic acid (0.18 mole), stirred at -60° C. and allowed to warm to 25° C. The mixture was stirred until the reaction was complete, poured into cold water and extracted with ethyl acetate. Evaporation gave the crude N-acetyl-5-chlorosulfonyl-2-indanamine which was converted to N-acetyl-5-sulfamyl-2-indanamine with ammonia in THF. The N-acetyl sulfonamide was purified by recrystallization from water, m.p. 237°-239° C. and hydrolyzed in refluxing 10% hydrochloric acid to give 5-sulfamyl-2-indanamine which was recrystallized from methanol-ether, m.p. 261°-264° C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.18 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC1CC2C(=CC=CC=2)C1)(=O)C.ClS(O)(=O)=O.C([NH:22][CH:23]1[CH2:31][C:30]2[C:25](=[CH:26][CH:27]=[C:28]([S:32](=[O:35])(=[O:34])[NH2:33])[CH:29]=2)[CH2:24]1)(=O)C.N>C1COCC1.O>[S:32]([C:28]1[CH:29]=[C:30]2[C:25](=[CH:26][CH:27]=1)[CH2:24][CH:23]([NH2:22])[CH2:31]2)(=[O:34])(=[O:35])[NH2:33]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)NC1CC2=CC=CC=C2C1
Step Two
Name
Quantity
0.18 mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1CC2=CC=C(C=C2C1)S(N)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave the crude N-acetyl-5-chlorosulfonyl-2-indanamine which
CUSTOM
Type
CUSTOM
Details
The N-acetyl sulfonamide was purified by recrystallization from water, m.p. 237°-239° C.
TEMPERATURE
Type
TEMPERATURE
Details
hydrolyzed in refluxing 10% hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C=1C=C2CC(CC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.